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Compound Name: PF-04979064

Cat. No.: B609946 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Kinase Cross-Reactivity of PF-04979064

PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K)

and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR

signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a

detailed comparison of the cross-reactivity profile of PF-04979064 against a panel of other

kinases, supported by experimental data, to aid researchers in evaluating its suitability for their

studies.

Potency and Selectivity Profile
PF-04979064 demonstrates high affinity for its primary targets. The inhibitor exhibits Ki values

of 0.13 nM, 0.111 nM, and 0.122 nM for PI3Kα, PI3Kγ, and PI3Kδ, respectively, and a Ki of

1.42 nM for mTOR.[3][4] This potent inhibition of multiple PI3K isoforms and mTOR

underscores its intended dual-inhibitor activity.

To assess its selectivity, PF-04979064 was screened against a panel of 36 other kinases at a

concentration of 1 µM. The results of this screening demonstrated a high degree of selectivity,

with less than 25% inhibition observed for all kinases tested, indicating a favorable off-target

profile at this concentration.[1]
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The following table summarizes the inhibitory activity of PF-04979064 against its primary

targets and a selection of off-target kinases.

Kinase Target Inhibition Constant (Ki) Percent Inhibition @ 1 µM

Primary Targets

PI3Kα 0.13 nM Not Applicable

PI3Kγ 0.111 nM Not Applicable

PI3Kδ 0.122 nM Not Applicable

mTOR 1.42 nM Not Applicable

Off-Target Kinase Panel

Representative Kinases Not Determined <25%

Note: The specific percentage of inhibition for each of the 36 off-target kinases is not publicly

detailed but is reported as being collectively less than 25% at a 1 µM concentration.[1]

PI3K/AKT/mTOR Signaling Pathway and Inhibition
by PF-04979064
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. PF-04979064 exerts its therapeutic effect by

inhibiting two key kinases in this pathway: PI3K and mTOR. The following diagram illustrates

the pathway and the points of inhibition by PF-04979064.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027523/
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Plasma Membrane Cytoplasm

Growth Factor

Receptor Tyrosine
Kinase (RTK)

Binds

PI3K

Activates

PIP3

Converts PIP2 to

PIP2

PDK1

AKT

Phosphorylates

mTORC1

Activates

Downstream Effectors
(e.g., S6K, 4E-BP1)

Phosphorylates

mTORC2

Phosphorylates

Cell Growth &
Survival

PF-04979064

PF-04979064

Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by PF-04979064.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b609946?utm_src=pdf-body-img
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The determination of kinase inhibition by PF-04979064 is typically performed using in vitro

kinase assays. A general methodology for such an assay is described below.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant

(Ki) of PF-04979064 against a specific kinase.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

PF-04979064 (or other test compounds) serially diluted in DMSO

ATP (adenosine triphosphate)

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of PF-04979064 in DMSO. Further dilute in

the kinase assay buffer to the desired final concentrations.

Reaction Setup: Add the diluted PF-04979064, the purified kinase, and the kinase-specific

substrate to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle)

and background (no kinase).

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes).

Detection: Stop the reaction and measure the kinase activity. This can be done using various

methods, such as:

Luminescence-based ADP detection: Quantify the amount of ADP produced, which is

directly proportional to kinase activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies

specific to the phosphorylated substrate to measure the extent of the reaction. Common

platforms include HTRF® and LanthaScreen®.

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit

the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can

be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP

concentration used in the assay.

This guide provides a comprehensive overview of the cross-reactivity profile of PF-04979064,

offering valuable data and methodologies for researchers in the field of drug discovery and

development. The high potency and selectivity of PF-04979064 for the PI3K/mTOR pathway

make it a valuable tool for investigating the roles of this critical signaling cascade in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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